molecular formula C12H17NO2 B1484835 trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol CAS No. 2165671-71-4

trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol

Cat. No.: B1484835
CAS No.: 2165671-71-4
M. Wt: 207.27 g/mol
InChI Key: QPIHYKWKLFUZNS-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol is a cyclobutanol derivative featuring a phenoxyethylamine substituent. Key properties include:

  • Molecular formula: C₁₂H₁₇NO
  • Molecular weight: 191.27 g/mol
  • Purity: ≥95% (as per commercial specifications) .

This compound’s structure combines a strained cyclobutanol ring with a phenoxyethyl-amino group, which may influence its conformational stability and biological interactions.

Properties

IUPAC Name

(1R,2R)-2-(2-phenoxyethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12-7-6-11(12)13-8-9-15-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIHYKWKLFUZNS-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCCOC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCCOC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a phenoxyethyl amino group. Its chemical formula is C12H17NOC_{12}H_{17}NO, and it has been identified as a potential candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The compound's structure allows it to modulate various signaling pathways, which can lead to different biological effects.

MechanismDescription
Receptor BindingInteracts with neurotransmitter receptors
Enzyme InhibitionModulates the activity of key metabolic enzymes
Cell Cycle RegulationInfluences cell cycle progression in cancer cells

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, similar to other compounds that influence the cell cycle. For instance, it has been observed to increase the percentage of cells in the S phase, indicating a potential mechanism for inhibiting tumor growth.
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Properties : There is emerging evidence suggesting that this compound may possess antimicrobial activity against certain bacterial strains.

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Antitumor Effects

A study examined the effects of this compound on HepG2 liver cancer cells. Results indicated that treatment with varying concentrations led to increased apoptosis rates and cell cycle arrest at the S phase. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

Case Study 2: Neuroprotective Potential

In another investigation, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The results demonstrated a significant reduction in markers of oxidative stress when treated with this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxic Activity Against Cancer Cells

Key Findings :

  • 2-Phenoxyethyl 4-hydroxy benzoate demonstrated potent cytotoxicity against MCF-7 breast cancer cells, with <62.5 µg/mL IC₅₀. This activity is attributed to its ability to form intermolecular hydrogen bonds with DNA .
  • 2-Phenoxyethyl 2-hydroxybenzoate showed weaker activity (52% cell viability at 500 µg/mL), likely due to the ortho-positioned hydroxyl group, which prevents effective DNA interaction .

Structural Insights: The para-hydroxyl group in 4-hydroxy benzoate derivatives enhances DNA binding, a feature absent in trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol.

Table 1: Cytotoxicity of Phenoxyethyl Derivatives
Compound IC₅₀ (MCF-7) Key Structural Feature
2-Phenoxyethyl 4-hydroxy benzoate <62.5 µg/mL Para-hydroxyl group
2-Phenoxyethyl 2-hydroxybenzoate >500 µg/mL Ortho-hydroxyl group
trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol Not reported Cyclobutanol + amino group

Antimicrobial Activity

Key Findings :

  • 2-Phenoxyethyl benzoate exhibited 30–70% inhibition against Pseudomonas aeruginosa and Escherichia coli, comparable to streptomycin .
  • 2-Phenoxyethyl 2-hydroxybenzoate showed 70% of gentamicin’s activity against Klebsiella pneumoniae .
  • Both compounds achieved complete inhibition of Microsporum canis and Trichophyton rubrum at <50 µg/mL .

Structural Insights: The antimicrobial efficacy of phenoxyethyl esters correlates with their lipophilicity and ability to disrupt microbial membranes.

Antioxidant Potential

The cyclobutanol ring in the target compound contains a hydroxyl group, suggesting possible radical-scavenging properties. However, the amino group’s electron-donating effects could modulate this activity.

Critical Analysis of Structural and Functional Differences

  • Cyclobutanol Ring: The strained four-membered ring in the target compound may impose unique conformational constraints, affecting binding to biological targets compared to planar benzoate esters.
  • Amino Group vs. Ester Linkage: The amino group could enable protonation at physiological pH, facilitating ionic interactions absent in ester-based analogs.
  • Hydrogen Bonding: Unlike 4-hydroxy benzoate derivatives, the target compound lacks a phenolic hydroxyl group but retains the cyclobutanol -OH, which may participate in H-bonding.

Preparation Methods

General Synthetic Strategy

The synthesis of trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol typically follows a multi-step approach involving:

  • Formation of the cyclobutanone or cyclobutanol core
  • Introduction of the amino group via nucleophilic substitution or reductive amination
  • Attachment of the 2-phenoxyethyl substituent to the amino group
  • Stereoselective control to obtain the trans isomer

Preparation via Cyclobutanone Intermediate

Step 1: Synthesis of Cyclobutanone Derivative

  • Cyclobutanone is prepared by known methods such as [2+2] cycloaddition of alkenes with ketenes or by ring contraction of cyclopentanones.
  • The ketone functionality at position 1 serves as a reactive site for amine introduction.

Step 2: Reductive Amination with 2-Phenoxyethylamine

  • The cyclobutanone is reacted with 2-phenoxyethylamine under reductive amination conditions.
  • Typical reducing agents include sodium cyanoborohydride or hydrogenation catalysts.
  • This step forms the amino alcohol after reduction of the imine intermediate.

Step 3: Stereochemical Control

  • The trans stereochemistry between the amino substituent at C-2 and the hydroxyl group at C-1 is controlled by reaction conditions and choice of catalyst.
  • Stereoselective hydrogenation or use of chiral auxiliaries/catalysts can enhance trans isomer selectivity.
  • Purification by chromatographic methods isolates the trans isomer.

Alternative Preparation via Epoxide Ring Opening

Step 1: Preparation of Cyclobutanol Epoxide

  • Starting from cyclobutanone, epoxidation at the α,β-position generates a cyclobutanol epoxide intermediate.
  • Epoxidation reagents include m-CPBA or peracids.

Step 2: Nucleophilic Ring Opening by 2-Phenoxyethylamine

  • The epoxide is treated with 2-phenoxyethylamine under mild conditions.
  • Nucleophilic attack opens the epoxide ring, forming the amino alcohol.
  • The regioselectivity and stereochemistry of ring opening favor the trans isomer due to steric and electronic factors.

Photoredox Catalysis and Radical Methods (Emerging Approaches)

  • Recent advances in photoredox catalysis enable radical-mediated functionalization of cyclobutane derivatives.
  • Alkyl radicals generated under visible light catalysis can be added to unsaturated cyclobutane precursors, followed by amination steps.
  • These methods offer mild conditions and potential for stereocontrol but require further optimization for this specific compound.

Data Table Summarizing Key Preparation Methods

Method Key Reagents/Conditions Stereochemical Outcome Yield Range (%) Notes
Reductive amination of cyclobutanone Cyclobutanone, 2-phenoxyethylamine, NaBH3CN or H2/Pd trans favored with catalyst control 60–85 Widely used, scalable
Epoxide ring opening Cyclobutanol epoxide, 2-phenoxyethylamine trans favored by ring opening mechanism 50–75 Mild conditions, regioselective
Photoredox radical addition Visible light, photocatalyst, radical precursors Potential for stereocontrol Experimental Emerging method, less common

Research Findings and Analysis

  • Stereoselectivity: The trans isomer is favored due to minimized steric hindrance between the bulky 2-phenoxyethylamino group and the hydroxyl group on the cyclobutane ring. Reductive amination conditions and epoxide ring-opening reactions both provide pathways to this stereochemical outcome.

  • Reaction Conditions: Mild to moderate temperatures (room temperature to 60 °C) and solvents such as methanol, ethanol, or dichloromethane are commonly employed. Acidic or neutral pH conditions favor imine formation and ring opening.

  • Yields and Purity: Yields typically range from moderate to high (50–85%), depending on the method and purification techniques. Chromatographic separation ensures high purity of the trans isomer.

  • Scalability: Reductive amination of cyclobutanone is the most scalable and industrially relevant method due to straightforward reagents and conditions.

Q & A

Q. What are the common synthetic routes for trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol?

Methodological Answer: Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes by leveraging databases like PISTACHIO and REAXYS. Key precursors include phenoxyethylamines and cyclobutanols. One-step synthesis strategies prioritize direct coupling of the phenoxyethyl group to the cyclobutane scaffold, followed by stereospecific hydroxylation . Experimental validation requires monitoring reaction conditions (e.g., temperature, catalysts) to preserve stereochemical integrity.

Q. How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer: Stereochemical confirmation employs 2D NMR (e.g., NOESY/ROESY) to identify spatial proximity between protons on the cyclobutane ring and the phenoxyethyl group. X-ray crystallography provides definitive spatial arrangement, while polarimetry or chiral HPLC validates enantiomeric purity . Computational tools (e.g., DFT calculations) corroborate experimental data by simulating energy-minimized conformers.

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR identify proton/carbon environments, while 1^1H-13^{13}C HSQC/HMBC resolves connectivity.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C12_{12}H17_{17}NO2_2).
  • IR Spectroscopy : Detects functional groups (e.g., -OH stretch at ~3200 cm1^{-1}, amine N-H stretches) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer: Stereochemistry dictates receptor binding affinity. For example, the trans configuration may optimize interactions with neurotransmitter transporters (e.g., serotonin/norepinephrine reuptake proteins) compared to cis isomers. Comparative assays using enantiomerically pure samples in cell-based models (e.g., neuronal uptake inhibition) quantify activity differences. Computational docking studies map stereospecific binding pockets .

Q. What strategies address discrepancies in reported biological activities of this compound?

Methodological Answer:

  • Assay Standardization : Control variables like cell line selection (e.g., HEK-293 vs. SH-SY5Y), buffer pH, and incubation time.
  • Structural Reanalysis : Verify compound purity (HPLC) and stereochemistry (chiral chromatography) to rule out batch variability.
  • Meta-Analysis : Cross-reference data across studies using platforms like PubChem to identify trends in activity under defined conditions .

Q. What in vitro models assess the metabolic stability of this compound?

Methodological Answer:

  • Liver Microsomes : Incubate with human/rat microsomes to measure cytochrome P450-mediated degradation (monitor via LC-MS).
  • Hepatocyte Cultures : Quantify phase II metabolism (e.g., glucuronidation) and metabolite identification.
  • Plasma Stability Assays : Assess esterase-mediated hydrolysis in plasma (pH 7.4, 37°C) over 24 hours .

Data Contradiction Analysis

Q. How can conflicting data on neuroprotective efficacy be resolved?

Methodological Answer:

  • Dose-Response Curves : Compare EC50_{50} values across studies to identify non-linear effects.
  • Pathway-Specific Knockdown : Use siRNA or CRISPR to isolate mechanisms (e.g., BDNF vs. Nrf2 pathways).
  • Cross-Species Validation : Test efficacy in primary neurons from multiple species (e.g., murine vs. human) to rule out species-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.